Isocytosine

描述

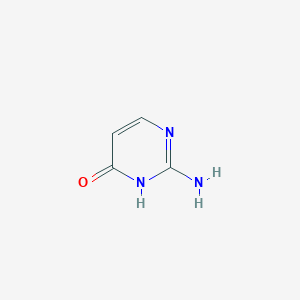

Structure

3D Structure

属性

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isocytosine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is a pyrimidine derivative of significant interest in the fields of chemical biology, synthetic genetics, and medicinal chemistry. Its unique hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, have made it a valuable tool in the development of expanded genetic alphabets and novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, tautomeric forms, and spectroscopic data. Detailed experimental protocols for its synthesis and crystallographic analysis are also presented, alongside visualizations of its key molecular interactions.

Chemical Identity and Structure

This compound, systematically named 2-aminopyrimidin-4(1H)-one, is a pyrimidine base with the chemical formula C₄H₅N₃O. It is also commonly referred to as 2-aminouracil. The key structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-Amino-3H-pyrimidin-4-one[1] |

| Other Names | 2-Aminouracil, 2-Amino-4-hydroxypyrimidine |

| CAS Number | 108-53-2[1] |

| Chemical Formula | C₄H₅N₃O[1] |

| Molecular Weight | 111.104 g/mol [1] |

| Canonical SMILES | C1=CN=C(NC1=O)N |

| InChI | InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. A summary of its key properties is provided below.

| Property | Value |

| Melting Point | 275 °C |

| pKa | 9.59 |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), hot water, and acetic acid.[2] |

Tautomerism

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. In solution and in the solid state, this compound is predominantly found as a mixture of two keto tautomers: 2-amino-1H-pyrimidin-4(3H)-one and 2-amino-1H-pyrimidin-4(1H)-one. The equilibrium between these tautomers is a key factor in its hydrogen bonding patterns and biological activity.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about its proton environment. The chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆) are presented below.

| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| N1-H or N3-H | 11.0 |

| C6-H | 7.54 |

| NH₂ | 6.8 |

| C5-H | 5.54 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is pH-dependent, a characteristic that can be utilized in various analytical applications.

| Condition | λmax (nm) | Molar Extinction Coefficient (ε) |

| Acidic (0.1 N HCl) | 276 | Not Reported |

| Neutral (Water) | 285 | Not Reported |

| Basic (0.1 N NaOH) | 282 | Not Reported |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the condensation of a guanidine salt with an ester of formic acid and an ester of acetic acid. The following protocol is adapted from a patented method.

Materials:

-

Ester of formic acid (e.g., ethyl formate)

-

Ester of acetic acid (e.g., ethyl acetate)

-

Alkali metal alkoxide (e.g., sodium ethoxide)

-

Guanidine salt (e.g., guanidine nitrate)

-

Alkali metal hydroxide (e.g., sodium hydroxide)

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

-

Mix the ester of formic acid, the ester of acetic acid, and the alkali metal alkoxide to form the alkali metal formylacetic ester. Allow the reaction to stand for approximately 18 hours at 25-30 °C.

-

To the resulting slurry, add the guanidine salt, ice, and a 50% solution of the alkali metal hydroxide.

-

Allow the mixture to stand for three hours with occasional stirring.

-

Cool the solution to 10 °C to crystallize the sodium salt of this compound and collect the crystals by filtration.

-

Dissolve the sodium salt of this compound in hot water.

-

Precipitate the this compound by adding hydrochloric acid to adjust the pH to 7.5-8.

-

Cool the solution to induce crystallization, then filter, wash, and dry the this compound product.

A yield of approximately 65% based on the guanidine salt can be expected.

X-ray Crystallography for Structure Determination

The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The following is a general protocol for such an analysis.

Materials:

-

Purified this compound

-

Appropriate solvent for crystallization (e.g., water, acetic acid)

Procedure:

-

Crystallization: Dissolve the purified this compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to promote the formation of single crystals. The process of crystal growth may take several days to weeks.

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the data collection process. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model of this compound is then built into the electron density map and refined to best fit the experimental data.

Molecular Interactions: Base Pairing with Isoguanine

A key feature of this compound is its ability to form a stable base pair with isoguanine through three hydrogen bonds, analogous to the guanine-cytosine base pair in natural DNA. This interaction is the foundation for the development of synthetic genetic systems.

Conclusion

This compound is a versatile molecule with a rich chemical character defined by its tautomeric nature and specific hydrogen bonding capabilities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this important pyrimidine analog. A thorough understanding of its structure and properties is essential for its effective use in the design of novel nucleic acid structures, therapeutic agents, and tools for molecular biology.

References

Isocytosine vs. Cytosine: A Deep Dive into Molecular Distinctions for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the landscape of molecular biology and drug development, a nuanced understanding of nucleic acid analogues is paramount. Among these, isocytosine, a structural isomer of the canonical nucleobase cytosine, presents unique properties and potential applications that warrant a detailed comparative analysis. This technical guide provides a comprehensive examination of the core molecular differences between this compound and cytosine, tailored for researchers, scientists, and professionals in drug development.

Core Structural and Chemical Dissimilarities

This compound, also known as 2-aminouracil, is a pyrimidine base that shares the same chemical formula as cytosine (C₄H₅N₃O) but differs in the arrangement of its functional groups.[1][2] In cytosine, the amine group is at position 4 and the keto group is at position 2 of the pyrimidine ring.[2] Conversely, this compound has its amine group at position 2 and the keto group at position 4.[1][3] This seemingly subtle isomeric difference profoundly impacts their chemical properties, tautomeric equilibria, and base-pairing capabilities.

| Property | Cytosine | This compound | Reference |

| IUPAC Name | 4-aminopyrimidin-2(1H)-one | 2-amino-3H-pyrimidin-4-one | [1][2] |

| CAS Number | 71-30-7 | 108-53-2 | [1][2] |

| Molar Mass | 111.10 g/mol | 111.104 g·mol⁻¹ | [1][2] |

| Melting Point | 320-325 °C (decomposes) | ~275 °C | [2][4] |

| Acidity (pKa) | 4.45 (secondary), 12.2 (primary) | 9.59 (predicted) | [2][4] |

| Solubility | Soluble in water | Soluble in DMSO, hot water, and acetic acid | [4][5][6] |

Tautomerism: A Key Point of Divergence

Tautomerism, the phenomenon where isomers are interconvertible through a chemical reaction, is a critical aspect of nucleobase function.[7] Both cytosine and this compound can exist in multiple tautomeric forms, but the stability and prevalence of these forms differ significantly.

Cytosine predominantly exists in the amino-oxo form.[8] this compound, however, exhibits a more complex tautomeric equilibrium, with both the amino-oxo and amino-hydroxy forms being significant.[8][9] In the solid state, this compound crystals are composed of a 1:1 ratio of two distinct tautomers.[9][10] This difference in tautomeric preference has major implications for their hydrogen bonding patterns.

Hydrogen Bonding and Base Pairing

The distinct placement of donor and acceptor groups in this compound leads to an altered hydrogen bonding pattern compared to cytosine. While cytosine forms a canonical Watson-Crick base pair with guanine through three hydrogen bonds, this compound can form a stable base pair with isoguanine, another non-canonical purine base.[1][11] This this compound-isoguanine (isoC-isoG) pair also utilizes three hydrogen bonds and has been explored in the development of "expanded genetic alphabets".[12]

Furthermore, studies have shown that this compound can form reverse Watson-Crick base pairs with cytosine, stabilized by the formation of minor tautomers.[13] This highlights the versatility of this compound in forming non-standard base pairing configurations, a property of significant interest in the design of novel nucleic acid structures and functions.

Spectroscopic and Physicochemical Properties

The structural differences between cytosine and this compound are reflected in their spectroscopic signatures. Ultraviolet (UV) absorption spectra, for instance, can be used to distinguish between the two isomers and their tautomeric forms.[14][15] The UV irradiation of cytosine's amino-oxo tautomer shows it to be photostable, whereas the amino-oxo tautomer of this compound tautomerizes to the amino-hydroxy form upon irradiation.[8]

Computational studies have been employed to analyze the vibrational and NMR spectra of cytosine, showing good agreement with experimental data.[16] Similar comparative studies on this compound reveal distinct spectral characteristics arising from its unique structure and tautomerism.

| Spectroscopic Property | Cytosine | This compound | Reference |

| UV Absorption Maximum (λmax) | Dependent on pH and tautomeric form | Dependent on pH and tautomeric form | [5][14] |

| Photostability | Amino-oxo form is photostable | Amino-oxo form tautomerizes to amino-hydroxy form upon UV irradiation | [8] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of guanidine with malic acid or 3-oxopropanoic acid.[1]

Protocol: Synthesis of this compound from Guanidine and Malic Acid

-

Reaction Setup: Guanidine hydrochloride is condensed with malic acid in the presence of a strong dehydrating agent, such as concentrated sulfuric acid.

-

In Situ Formation: Malic acid is decarbonylated in the sulfuric acid to form 3-oxopropanoic acid in situ.

-

Condensation: The in situ generated 3-oxopropanoic acid condenses with guanidine.

-

Cyclization: The condensation is followed by a double elimination of water to form the this compound ring.

-

Purification: The resulting this compound is then purified, for example, by recrystallization.

Note: This is a generalized protocol. For detailed experimental parameters, refer to specific literature such as the work of Caldwell and Kime.[17]

Biological Significance and Applications in Drug Development

While cytosine is a fundamental component of DNA and RNA, this compound is not naturally found in these biopolymers.[2] However, its unique base-pairing properties make it a valuable tool in synthetic biology and drug development.

The ability of this compound to form a stable base pair with isoguanine has been harnessed to create artificial genetic systems, expanding the genetic alphabet beyond the four canonical bases.[1][12] This has implications for the development of novel diagnostics, therapeutics, and nanomaterials. The enzymatic incorporation of isocytidine (the nucleoside of this compound) into oligonucleotides has been demonstrated, paving the way for the creation of nucleic acids with expanded functionalities.[5][18]

In drug development, this compound serves as a scaffold for the synthesis of antiviral and other therapeutic agents.[5] Its distinct chemical properties can be exploited to design molecules that selectively interact with biological targets.

Conclusion

The molecular differences between this compound and cytosine, though rooted in a simple isomeric rearrangement, are profound and far-reaching. From fundamental chemical properties and tautomeric behavior to hydrogen bonding patterns and biological applications, the distinction between these two pyrimidine bases offers a rich field of study. For researchers and professionals in drug development, a thorough understanding of these differences is crucial for leveraging the unique potential of this compound in creating novel diagnostic and therapeutic tools. The continued exploration of non-canonical nucleobases like this compound promises to push the boundaries of molecular biology and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytosine - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 108-53-2 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cytidine vs. Cytosine: Structure, Function, and Uses_Chemicalbook [chemicalbook.com]

- 7. Cytosine, uracil, and guanine have tautomeric forms with aromatic... | Study Prep in Pearson+ [pearson.com]

- 8. Comparative study of the relaxation mechanisms of the excited states of cytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tautomerism of Guanine Analogues | MDPI [mdpi.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound and Isoguanosine base analogs [biosyn.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. bu.ac.bd [bu.ac.bd]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of isocytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is a pyrimidine derivative of significant interest in the fields of chemical biology, synthetic biology, and drug development. Its unique hydrogen bonding capabilities and tautomeric properties make it a valuable tool for the creation of unnatural base pairs, the study of nucleic acid structure and recognition, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in research and drug discovery.

Core Physical and Chemical Properties

This compound, also known as 2-aminouracil, possesses distinct properties that differentiate it from its canonical counterpart, cytosine. These properties are summarized below.

Physical Properties

The key physical properties of this compound are presented in Table 1. This compound is a white to off-white solid with a high melting point, indicating strong intermolecular forces in its crystalline state.[1][2] Its solubility is limited in water but can be enhanced in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hot acetic acid.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₅N₃O | [3] |

| Molecular Weight | 111.1 g/mol | [3] |

| CAS Number | 108-53-2 | [3] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 275 - 280 °C | [3][4][5] |

| Solubility | Sparingly soluble in water (~0.2 g/L at 25°C). Soluble in DMF, DMSO, hot water, and acetic acid (50 mg/ml with heat). | [1][2][3] |

| UV Absorption (λmax) | 225 nm, 273 nm (in 0.1 N NaOH); 215 nm, 257 nm (in 0.1 N HCl) | [3] |

| pKa | 9.59 ± 0.40 (Predicted) | [1] |

Chemical Properties

The chemical behavior of this compound is largely dictated by its aromatic pyrimidine ring, the presence of amino and hydroxyl groups, and its capacity for tautomerism.

A critical feature of this compound is its existence in different tautomeric forms. In solution and in the solid state, this compound exists as a mixture of at least two stable tautomers: the amino-oxo form (2-amino-3H-pyrimidin-4-one) and the amino-hydroxy form (2-amino-pyrimidin-4-ol).[6][7] This contrasts with guanine, which strongly prefers its canonical tautomer.[6] The ability of this compound to present different hydrogen bonding faces through its tautomers is fundamental to its use in expanded genetic alphabets.[6] The crystal structure of this compound reveals that two distinct tautomers co-crystallize in a 1:1 ratio, forming hydrogen-bonded pairs analogous to the guanine-cytosine pairing in DNA.[8]

Caption: Tautomeric equilibrium of this compound.

This compound can form a stable base pair with isoguanine through three hydrogen bonds, mimicking the Watson-Crick pairing of cytosine and guanine.[3] This property has been exploited in the development of "hachimoji" DNA and RNA, which expands the genetic alphabet from four to eight bases.[9] The enzymatic recognition and incorporation of the this compound-isoguanine pair has been demonstrated, highlighting its potential for in vivo applications.[3]

This compound serves as a versatile intermediate for the chemical modification of nucleosides.[1][2] The amino and hydroxyl groups can be targeted for various chemical transformations to produce a range of derivatives with potential biological activities. For instance, this compound has been incorporated into antiviral compounds.[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the condensation of guanidine with malic acid in the presence of a strong acid.[1][6]

Materials:

-

Guanidine hydrochloride

-

Malic acid

-

Concentrated sulfuric acid

-

Ice

-

Barium carbonate

Procedure:

-

A solution of guanidine is prepared. For better yields, guanidine hydrochloride is preferred over guanidine carbonate.[1]

-

Finely pulverized malic acid is added to the guanidine solution.

-

The mixture is heated on a steam bath with vigorous stirring. The reaction progress is monitored by the cessation of carbon monoxide evolution. Heating is continued for an additional 30 minutes after gas evolution stops.[1]

-

The reaction mixture is cooled to room temperature and then poured onto ice.[1]

-

A paste of barium carbonate is added in slight excess to neutralize the acid. The mixture is stirred for several hours and left to stand overnight.

-

The mixture is heated to 50°C, and the resulting barium sulfate and excess barium carbonate are removed by filtration.[1]

-

The filtrate is concentrated by evaporation until crystallization begins.

-

The solution is cooled, and the crystalline this compound is collected by filtration.[1]

-

The crude product can be recrystallized from hot water to yield white prisms of pure this compound.[1]

Caption: Experimental workflow for the synthesis of this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound. In solution, due to the rapid tautomeric equilibrium, only averaged NMR signals are typically observed.[10] Solid-state NMR can be used to observe the distinct tautomers present in the crystalline form.[10]

Table 2: NMR Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H NMR | DMSO-d₆ | Varies with concentration and tautomeric form | [11] |

| ¹³C NMR | - | Data not readily available in provided results | - |

| ¹⁵N NMR | Solid-state | Distinct signals for different nitrogen atoms in the two tautomers | [7] |

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of this compound in the solid state. This method has been instrumental in confirming the co-existence of two tautomers in the crystal lattice and their hydrogen bonding interactions.[8] The crystals of this compound are monoclinic with the space group P2₁/n.[8]

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/n | [8] |

| Unit Cell Dimensions | a = 8.745 Å, b = 11.412 Å, c = 10.414 Å, β = 94.79° | [8] |

| Molecules per Unit Cell (Z) | 8 | [8] |

Applications in Research and Drug Development

This compound's unique properties have led to its use in a variety of research and development applications.

-

Expanded Genetic Alphabet: As a key component of the this compound-isoguanine base pair, it is used in the creation of synthetic genetic polymers with expanded information storage capacity.[9]

-

Probing Nucleic Acid Structure: this compound and its derivatives are used as probes to study DNA and RNA structure, recognition, and catalysis.[1][2]

-

Antiviral Drug Development: The this compound scaffold has been incorporated into nucleoside analogues that exhibit antiviral properties.[3]

-

Supramolecular Chemistry: The self-assembly properties of this compound and its ability to form defined hydrogen-bonded structures are of interest in the field of supramolecular chemistry.

Caption: Key research applications of this compound.

Conclusion

This compound is a fundamentally important molecule for researchers and scientists working at the interface of chemistry and biology. Its distinct physical and chemical properties, particularly its tautomerism and hydrogen bonding capabilities, have established it as an invaluable tool in synthetic biology and drug discovery. The well-defined protocols for its synthesis and characterization, as outlined in this guide, provide a solid foundation for its utilization in a wide range of scientific endeavors. As research into synthetic genetics and novel therapeutics continues to advance, the importance of this compound and its derivatives is poised to grow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound(108-53-2) 1H NMR spectrum [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. cedar.wwu.edu [cedar.wwu.edu]

- 8. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 11. Prediction and experimental validation of solid solutions and isopolymorphs of cytosine/5-flucytosine† - PMC [pmc.ncbi.nlm.nih.gov]

Isocytosine Tautomerism: A Technical Guide to Structure, Base Pairing, and Applications

For Researchers, Scientists, and Drug Development Professionals

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a compelling case study in the chemical intricacies of nucleic acids. Its unique tautomeric properties and ability to form non-natural base pairs have positioned it as a critical tool in synthetic biology, diagnostics, and medicinal chemistry. This technical guide provides an in-depth exploration of this compound tautomerism, its profound implications for hydrogen-bonding and base pairing, and its applications in research and drug development.

The Tautomeric Landscape of this compound

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental property of nucleobases that influences their hydrogen bonding patterns and, consequently, their biological function. This compound (2-aminouracil) primarily exists in two major tautomeric forms: an amino-oxo form and an amino-hydroxy form. Unlike canonical bases like guanine, which strongly favor one tautomer, this compound derivatives can have two stable tautomers in both solution and solid states.

The equilibrium between these forms is highly sensitive to the molecular environment. Computational studies, often using Density Functional Theory (DFT), indicate that the amino-hydroxy (enol) form is the most stable tautomer in the gas phase, while the amino-oxo (keto) form is predominantly favored in aqueous solutions. This environmental dependence is crucial for its behavior in biological systems.

Caption: Tautomeric equilibrium between the amino-oxo and amino-hydroxy forms of this compound.

Quantitative Analysis of Tautomer Stability

The relative stability of this compound and related cytosine tautomers has been extensively studied using quantum chemical methods. The Gibbs free energy difference (ΔG) between tautomers determines their equilibrium distribution. The following table summarizes representative computational data for cytosine tautomers, which serve as a close model for this compound, highlighting the influence of the environment.

| Tautomeric Pair (Keto vs. Enol) | Environment | Computational Method | ΔG (kcal/mol) | Favored Tautomer | Reference |

| Cytosine (Amino-oxo vs. Amino-hydroxy) | Gas Phase | CCSD(T) | -0.8 to -1.5 | Amino-hydroxy | |

| Cytosine (Amino-oxo vs. Amino-hydroxy) | Aqueous Solution | PCM/DFT | +5.0 to +7.0 | Amino-oxo | |

| 5-Fluorocytosine (Keto vs. Enol) | Gas Phase | BH-HLYP | Negative | Enol-amino | |

| 5-Fluorocytosine (Keto vs. Enol) | Aqueous Solution | BH-HLYP | Positive | Keto-amino |

Note: Positive ΔG indicates the first-listed tautomer is more stable. PCM (Polarizable Continuum Model) is used to simulate solvent effects.

Implications in Unnatural Base Pairing

The distinct hydrogen bonding capabilities of this compound's tautomers are central to its use in expanding the genetic alphabet. The amino-oxo tautomer presents a donor-donor-acceptor (DDA) hydrogen bond pattern, while the amino-hydroxy form has an acceptor-acceptor-donor (AAD) pattern. This versatility allows this compound (iC) to form a stable, specific base pair with isoguanine (iG) through three hydrogen bonds, mimicking the stability of the natural G-C pair but with an orthogonal recognition pattern.

This iC-iG pair has been successfully incorporated into DNA and RNA, where it can be replicated and transcribed by polymerases with high fidelity. This forms the basis of "hachimoji DNA," a synthetic genetic system with eight nucleotide building blocks.

Caption: Hydrogen bonding pattern in the this compound-isoguanine (iC-iG) unnatural base pair.

Fidelity in Enzymatic Reactions

The utility of an unnatural base pair hinges on its selective recognition by DNA and RNA polymerases. The iC-iG pair has demonstrated high fidelity in Polymerase Chain Reaction (PCR), a cornerstone of molecular biology. Fidelity is often measured as the percentage of correct incorporation per replication cycle.

| Unnatural Base Pair | Polymerase | Fidelity per Cycle (%) | Application | Reference |

| This compound - Isoguanine | T7 RNA Polymerase | ~99.8 | Transcription | |

| This compound - Isoguanine | DNA Polymerase | >99.0 | PCR Amplification | |

| Ds - Px (Hydrophobic Pair) | Deep Vent DNA Pol | >99.9 | PCR Amplification |

Experimental Protocols

Investigating this compound tautomerism and its base-pairing fidelity requires specific experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: NMR Spectroscopy for Tautomer Analysis

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) to determine the tautomeric equilibrium of this compound in solution.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound powder.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and its residual water peak does not obscure labile proton signals.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

-

NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Use a high-field spectrometer (≥400 MHz) for better signal dispersion.

-

Acquire a ¹⁵N NMR spectrum (or a 2D ¹H-¹⁵N HMBC experiment) if using ¹⁵N-labeled this compound. Nitrogen chemical shifts are highly sensitive to the tautomeric state.

-

Acquisition parameters should be optimized for resolution and sensitivity, including a sufficient number of scans.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to the different tautomers. The chemical shifts of ring protons and, more definitively, the N-H protons will differ between the amino-oxo and amino-hydroxy forms.

-

Integrate the area under non-overlapping peaks that are unique to each tautomer.

-

Calculate the molar ratio of the tautomers from the integration values. The equilibrium constant (K_taut) can be determined as the ratio of the concentrations of the two forms.

-

Protocol 2: PCR-Based Fidelity Assay for the iC-iG Pair

This protocol describes a method to quantify the fidelity of an unnatural base pair during PCR amplification.

-

Reagent Preparation:

-

Template DNA: A synthetic oligonucleotide containing a single this compound (iC) base at a defined position.

-

Primers: A forward and reverse primer pair that flanks the iC site.

-

dNTPs: A mixture containing natural dNTPs (dATP, dGTP, dCTP, dTTP) at a standard concentration (e.g., 200 µM each).

-

Unnatural dNTP: 2'-Deoxyisoguanosine-5'-triphosphate (diG TP) at an optimized concentration (e.g., 50-200 µM).

-

Polymerase: A high-fidelity, proofreading DNA polymerase (e.g., Deep Vent or Phusion).

-

PCR Buffer: The manufacturer's recommended reaction buffer.

-

-

PCR Amplification:

-

Assemble the PCR reaction on ice as follows (for a 50 µL total volume):

-

10 µL 5x High-Fidelity PCR Buffer

-

1 µL 10 mM Natural dNTP Mix

-

1 µL 10 mM diG TP

-

1 µL 10 µM Forward Primer

-

1 µL 10 µM Reverse Primer

-

10-100 ng Template DNA

-

1 µL High-Fidelity DNA Polymerase

-

Nuclease-free water to 50 µL

-

-

Perform PCR using an optimized thermal cycling program:

-

Initial Denaturation: 98°C for 30 seconds

-

25-30 Cycles:

-

Denaturation: 98°C for 10 seconds

-

Annealing: 55-65°C for 20 seconds

-

Extension: 72°C for 30 seconds/kb

-

-

Final Extension: 72°C for 5 minutes

-

-

-

Analysis of Fidelity:

-

Purify the PCR product using a standard column-based kit to remove primers and unincorporated dNTPs.

-

Clone the purified PCR products into a plasmid vector (e.g., via TA cloning).

-

Transform the ligation product into competent E. coli and plate for individual colonies.

-

Isolate plasmids from multiple individual colonies (e.g., 20-50).

-

Sequence the plasmid inserts using the Sanger sequencing method.

-

Align the sequences and count the frequency of bases incorporated opposite the original iC position. Fidelity is calculated as: (Number of correct 'G' incorporations / Total number of sequenced clones) * 100%.

-

Caption: Experimental workflow for determining the fidelity of an unnatural base pair using PCR.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents, particularly in the fields of virology and oncology. By functioning as a nucleobase analog, this compound derivatives can be metabolized into fraudulent nucleotides that disrupt critical cellular processes.

-

Antiviral Agents: Many antiviral drugs are nucleoside analogs that terminate viral DNA or RNA chain elongation. This compound derivatives have been synthesized and evaluated for their activity against viruses like Herpes Simplex Virus (HSV). Modifications to the pyrimidine ring or the sugar moiety can create compounds that are selectively recognized and incorporated by viral polymerases but not by host cell polymerases, leading to targeted inhibition of viral replication.

-

Anticancer Drugs: The rapid proliferation of cancer cells makes them vulnerable to agents that interfere with DNA replication and repair. Cytosine analogs like Gemcitabine are mainstays of chemotherapy. Similarly, this compound-based compounds can be designed to be incorporated into the DNA of cancer cells, inducing apoptosis or cell cycle arrest. The unique tautomeric properties of the this compound ring can also be exploited to alter interactions with key cellular enzymes.

Conclusion

This compound is more than a mere isomer of cytosine; it is a versatile chemical entity whose tautomeric properties have significant implications for molecular recognition and biological function. The delicate equilibrium between its amino-oxo and amino-hydroxy forms dictates its hydrogen bonding potential, enabling the rational design of orthogonal, unnatural base pairs like iC-iG. This capability is foundational to the expansion of the genetic alphabet, opening new frontiers in synthetic biology and data storage. Furthermore, the this compound scaffold serves as a valuable platform for the development of novel antiviral and anticancer therapeutics. A thorough understanding of its tautomerism, guided by robust computational and experimental methods, is essential for harnessing its full potential in research and medicine.

The Unnatural Base: A Technical Guide to the Discovery and History of Isocytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, stands as a pivotal molecule in the expansion of the genetic alphabet and the development of synthetic biology. First synthesized in 1940, its unique hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, have enabled the creation of unnatural base pairs, expanding the informational capacity of DNA and RNA. This technical guide provides an in-depth exploration of the discovery, synthesis, and physicochemical properties of this compound, with a focus on the experimental methodologies that have been instrumental in its characterization and application. Detailed protocols for its synthesis and analysis are presented, alongside a quantitative summary of its key properties. Furthermore, this guide employs Graphviz visualizations to elucidate the synthetic pathway, tautomeric equilibria, and its application in polymerase chain reaction (PCR) based technologies.

Discovery and Historical Context

While not a naturally occurring nucleobase, the conceptualization and synthesis of this compound were driven by the fundamental questions of molecular recognition and the limits of the genetic code. The seminal work on the synthesis of this compound was published in 1940 by William T. Caldwell and Harry B. Kime. Their method, a condensation reaction between guanidine and malic acid, provided the first tangible access to this intriguing molecule.

A significant milestone in the history of this compound was the theoretical proposition by Alexander Rich in 1962 of an artificial, third base pair between this compound and isoguanine.[1] This concept laid the groundwork for future research into expanding the genetic alphabet. The this compound-isoguanine pair mimics the Watson-Crick G-C pair with three hydrogen bonds, but with a reversed pattern of hydrogen bond donors and acceptors, ensuring specific pairing. This pioneering idea has since been realized and is now a cornerstone of synthetic genetics, with applications in diagnostics and the site-specific incorporation of modified nucleic acids.[1][2]

Physicochemical Properties of this compound

This compound, with the chemical formula C₄H₅N₃O, is a pyrimidine derivative. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 111.10 g/mol | [3] |

| Melting Point | 276 °C | [4] |

| pKa (deprotonation) | 6.0 - 6.5 (for N1 and N3 linkage isomers) | [5] |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆) | δ 5.5 (s, 1H, CH), δ 6.7 (br s, 2H, NH₂), δ 10.4 (br s, 1H, NH) | (Typical values) |

| Mass Spectrum (EI) | m/z 111 (M⁺), 83, 70, 69, 43 | [6] |

| UV λmax (pH 7) | ~260 nm | [7] |

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. In solution, it primarily exists as an equilibrium between two keto-amino tautomers: one with a proton on the N1 nitrogen and the other with a proton on the N3 nitrogen.[5][8] A minor enol-amino tautomer is also present. The ratio of these tautomers is influenced by factors such as solvent polarity and temperature.[8]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the method of Caldwell and Kime, and a subsequent improved method described in a patent.

Materials:

-

Guanidine nitrate

-

Malic acid

-

Concentrated sulfuric acid

-

Sodium hydroxide (50% solution)

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

-

Preparation of 3-Oxopropanoic Acid (in situ): In a fume hood, cautiously add malic acid to an excess of cold, concentrated sulfuric acid. The sulfuric acid acts as a dehydrating and decarbonylating agent, converting malic acid to 3-oxopropanoic acid.

-

Condensation: To the reaction mixture from step 1, slowly add guanidine nitrate. Control the temperature with an ice bath as the reaction is exothermic.

-

Neutralization and Precipitation: After the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the acidic solution with a 50% sodium hydroxide solution until the pH is approximately 7.5-8. This will precipitate the this compound.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound by filtration and wash with cold water. The product can be further purified by recrystallization from hot water.

Characterization by NMR Spectroscopy

Objective: To confirm the structure of synthesized this compound using ¹H NMR spectroscopy.

Materials:

-

Synthesized this compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Application in PCR with an Unnatural Base Pair

Objective: To amplify a DNA template containing an this compound-isoguanine unnatural base pair.

Materials:

-

DNA template containing the this compound (iC) base

-

Forward and reverse primers

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

Isoguanosine triphosphate (diGTP)

-

DNA polymerase with proofreading activity

-

PCR buffer

-

Thermocycler

Procedure:

-

Reaction Setup: In a PCR tube, prepare the reaction mixture containing the DNA template, forward and reverse primers, dNTPs, diGTP, DNA polymerase, and PCR buffer. The final concentrations of each component should be optimized according to the polymerase manufacturer's instructions.

-

Thermocycling: Place the PCR tube in a thermocycler and perform the following steps for 25-35 cycles:

-

Denaturation: Heat the reaction to 95-98°C for 15-30 seconds to separate the DNA strands.

-

Annealing: Cool the reaction to 55-65°C for 20-40 seconds to allow the primers to anneal to the template.

-

Extension: Heat the reaction to 72°C for a duration dependent on the length of the DNA target (e.g., 1 minute per kilobase) to allow the DNA polymerase to synthesize the new DNA strands.

-

-

Final Extension: After the cycles are complete, perform a final extension step at 72°C for 5-10 minutes.

-

Analysis: Analyze the PCR product by gel electrophoresis to confirm the amplification of the target DNA. The fidelity of the unnatural base pair incorporation can be assessed by DNA sequencing.

Conclusion

This compound has transitioned from a synthetic curiosity to a powerful tool in the hands of researchers pushing the boundaries of molecular biology and biotechnology. Its well-defined synthesis and predictable pairing with isoguanine have enabled the creation of semi-synthetic organisms with expanded genetic alphabets, opening new avenues for drug discovery, diagnostics, and materials science. The experimental protocols and data presented in this guide provide a solid foundation for researchers seeking to explore and utilize the unique properties of this compound in their own investigations. The continued study of this compound and other unnatural bases will undoubtedly lead to further innovations and a deeper understanding of the fundamental principles of life's information storage system.

References

- 1. Complex formation of this compound tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An unnatural base pair system for efficient PCR amplification and functionalization of DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound(108-53-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enigmatic Presence of Isocytosine in the Natural World: A Technical Guide

For Immediate Release

[City, State] – December 25, 2025 – While a cornerstone of synthetic biology and prebiotic chemistry, the natural occurrence of the pyrimidine base isocytosine and its derivatives in organisms remains a subject of scientific inquiry. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the current understanding of this compound's presence in nature, from enzymatic interactions to its potential role in the origins of life.

Executive Summary

This compound, an isomer of the canonical nucleobase cytosine, is not recognized as a standard component of DNA or RNA in living organisms. Its primary role has been established in the laboratory, where it is a valuable tool for studies involving unnatural nucleic acid analogues, often paired with isoguanine.[1] Despite its general absence from the central dogma of molecular biology, intriguing enzymatic activities in certain bacteria suggest a potential, albeit likely transient and limited, natural presence. This guide consolidates the available data on its sparse natural encounters, details relevant enzymatic pathways, and provides an overview of the analytical methodologies pertinent to its detection.

Natural Occurrence and Quantitative Data

Direct evidence for the widespread natural occurrence of this compound or its derivatives in organisms is currently lacking in the scientific literature. Unlike the well-documented modifications of canonical bases (e.g., 5-methylcytosine), this compound has not been identified as a naturally occurring modified nucleobase in transfer RNA (tRNA), ribosomal RNA (rRNA), or messenger RNA (mRNA) of any organism studied to date.[2]

Extensive studies on the composition of nucleic acids from various domains of life, including archaea, bacteria, and eukaryotes, have not reported the presence of this compound as a native component.[3][4][5] Furthermore, there is a significant absence of quantitative data regarding the concentration of this compound or its nucleoside, isocytidine, in any biological tissues or fluids.

The current scientific consensus is that if this compound is present in nature, it is likely at concentrations below the detection limits of standard analytical techniques or confined to very specific and yet-to-be-discovered biological niches.

Biosynthesis and Metabolism

Lack of a Defined Natural Biosynthetic Pathway

A definitive natural biosynthetic pathway for this compound has not been identified in any organism. The established metabolic pathways for pyrimidine synthesis lead to the production of uridine and cytidine derivatives, with no known enzymatic steps that would result in the formation of this compound.[6]

Enzymatic Degradation: The this compound Deaminases

Despite the absence of a known biosynthetic pathway, enzymes capable of metabolizing this compound have been discovered in bacteria. Several bacterial this compound deaminases have been identified that specifically convert this compound into uracil.[1][7] These enzymes do not act on cytosine, indicating a specific, yet undefined, biological role.[7] The existence of these deaminases suggests that these bacteria may encounter this compound in their environment or as a result of an unknown metabolic process.

The metabolic conversion of isocytidine (the nucleoside of this compound) has been observed in Escherichia coli, where it is hydrolyzed to this compound and subsequently deaminated to uracil.[7] However, the incorporation of radiolabeled isocytidine into the RNA and DNA of growing E. coli was found to be extremely low, at a rate of about 1.4% of that of cytidine under similar conditions.[7] This indicates that while some metabolic processing occurs, this compound is not efficiently incorporated into nucleic acids.

A logical workflow for the metabolism of this compound by bacterial deaminases can be visualized as follows:

Prebiotic Synthesis and the Origin of Life

This compound has been a molecule of interest in theories concerning the origin of life. Some researchers have proposed that alternative base pairs, such as this compound-isoguanine, may have been components of the first genetic materials, predating the canonical A-T and G-C pairs.[8] This hypothesis is partly fueled by the challenges in demonstrating plausible prebiotic syntheses for cytosine, which is susceptible to deamination to uracil.[3][9][10]

Experiments have shown that this compound can be synthesized under potential prebiotic conditions.[11] However, it is crucial to distinguish these abiotic syntheses from contemporary, enzyme-catalyzed biosynthesis in living organisms.

Experimental Protocols

Given the lack of confirmed natural sources, detailed experimental protocols for the isolation and quantification of naturally occurring this compound are not established. However, the detection and analysis of this compound and its derivatives in experimental settings rely on standard analytical techniques used for other nucleobases.

General Workflow for Detection of Modified Nucleobases

A general workflow for the detection of a rare or modified nucleobase like this compound from a biological sample would involve the following steps:

5.1.1 Nucleic Acid Isolation and Enzymatic Hydrolysis: Standard protocols for DNA and RNA extraction would be employed. The purified nucleic acids would then be subjected to complete enzymatic hydrolysis to their constituent nucleosides using a cocktail of nucleases and phosphatases.

5.1.2 Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the method of choice for separating nucleosides.[12]

5.1.3 Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is essential for the unambiguous identification and quantification of nucleosides, including potential rare or modified ones.[13][14][15] This technique provides high sensitivity and specificity.

5.1.4 Comparison with Analytical Standards: The definitive identification of isocytidine in a biological sample would require a comparison of its retention time and mass spectrum with those of a certified analytical standard.[6]

This compound Derivatives in Drug Development

While its natural occurrence is questionable, the this compound scaffold is of interest to medicinal chemists. Derivatives of this compound have been investigated for various therapeutic applications, including as inhibitors of enzymes like xanthine oxidase.[16] The synthesis of diverse this compound derivatives is an active area of research in the pursuit of new bioactive compounds.[10][17][18][19]

Conclusion and Future Outlook

The current body of scientific evidence does not support the natural occurrence of this compound or its derivatives as a standard component of nucleic acids in any known organism. Its study is predominantly confined to the realms of synthetic biology, where it serves as a valuable tool for expanding the genetic alphabet, and in prebiotic chemistry, where it is considered a potential ancestral nucleobase. The discovery of bacterial this compound deaminases presents a compelling enigma, suggesting a yet-to-be-elucidated biological interaction with this "unnatural" base.

Future research in this area should focus on:

-

Ultra-sensitive analytical techniques: The application of advanced mass spectrometry and other sensitive analytical methods to a wider range of organisms, particularly those from extreme or unique environments, may yet reveal trace amounts of naturally occurring this compound.

-

Functional characterization of this compound deaminases: Elucidating the primary natural substrate and physiological role of these enzymes will be crucial to understanding why they have been maintained through evolution.

-

Exploring the "dark matter" of modified nucleobases: Continued exploration of the full spectrum of RNA and DNA modifications may uncover rare and novel pyrimidine derivatives, potentially including those related to this compound.

For the drug development professional, the this compound scaffold remains a viable starting point for the design of novel therapeutics, unconstrained by the complexities of natural metabolic pathways.

References

- 1. Discovery of Bacterial Deaminases That Convert 5-Fluorothis compound Into 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside modifications in the regulation of gene expression: focus on tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into synthesis and function of KsgA/Dim1-dependent rRNA modifications in archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Archaeal DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Archaea - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Analytical standards - Melius Organics [meliusorganics.com]

- 7. researchgate.net [researchgate.net]

- 8. Rescue of the orphan enzyme isoguanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural characterization of an this compound-specific deaminase VCZ reveals its application potential in the anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Chemical modifications to mRNA nucleobases impact translation elongation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometry analysis of nucleotides/nucleosides | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 16. Identification of novel this compound derivatives as xanthine oxidase inhibitors from a set of virtual screening hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocytosine: A Technical Guide to Stability under Varying pH and Temperature Regimes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is of significant interest in the fields of synthetic biology, medicinal chemistry, and materials science. Its ability to form alternative base pairs with guanine and isoguanine makes it a valuable tool in the development of expanded genetic alphabets and novel therapeutic agents. However, the utility of this compound is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability of this compound under a range of pH and temperature conditions. Due to the limited availability of extensive stability data specifically for this compound, this guide leverages established principles from the well-studied degradation of cytosine to infer the stability profile of this compound. Furthermore, it outlines detailed experimental protocols for researchers to systematically evaluate the stability of this compound in their own laboratories.

Introduction to this compound and its Significance

This compound, also known as 2-aminouracil, is a pyrimidine base that differs from cytosine in the positions of its exocyclic amino and carbonyl groups. This structural rearrangement allows for unique hydrogen bonding patterns, enabling the formation of a stable base pair with isoguanine, a purine analog. This non-canonical base pairing is a cornerstone of efforts to expand the genetic alphabet, with potential applications in data storage, diagnostics, and the creation of novel protein-based therapeutics.

The stability of this compound is a critical parameter for its practical application. Degradation of the molecule can lead to loss of function, the formation of potentially mutagenic byproducts, and a decrease in the efficacy of this compound-containing oligonucleotides or therapeutic compounds. Understanding the degradation kinetics as a function of pH and temperature is therefore essential for defining storage conditions, formulation development, and predicting the in vivo fate of this compound-based molecules.

Chemical Stability of this compound: An Overview

The primary degradation pathway for pyrimidine bases like cytosine, and by extension this compound, is hydrolytic deamination. This reaction involves the removal of the exocyclic amino group, converting the pyrimidine base into a uracil derivative. The rate of this reaction is highly dependent on both pH and temperature.

Influence of Temperature

As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. The relationship between temperature and the rate of reaction can be described by the Arrhenius equation. One study has reported the half-life (t½) of this compound to be 21 days at 100°C[1]. This indicates a greater stability than cytosine under the same conditions (t½ = 19 days)[1].

Influence of pH

The rate of hydrolytic deamination of cytosine is known to be pH-dependent. The reaction can be catalyzed by both acid and base. At acidic pH, protonation of the ring nitrogen (N3) facilitates nucleophilic attack by water at the C4 position, leading to deamination. In neutral and alkaline conditions, direct attack of a hydroxide ion at the C4 position is the predominant mechanism.

While specific data for this compound is scarce, it is reasonable to expect a similar pH-dependent stability profile. The pKa values of this compound will influence the protonation state of the molecule at different pH values, and thus affect its susceptibility to hydrolysis.

Quantitative Stability Data

Due to the limited published data on this compound stability, a comprehensive table of degradation rates across a wide range of pH and temperature is not possible at this time. The table below summarizes the known data point for this compound and provides comparative data for cytosine to serve as a general guide. Researchers are strongly encouraged to perform their own stability studies for their specific applications.

| Compound | Temperature (°C) | pH | Half-life (t½) | Reference |

| This compound | 100 | ~7 | 21 days | [1] |

| Cytosine | 100 | 7 | 19 days | [1] |

| Cytosine | 37 | 7.4 | ~30,000 years |

Note: The half-life of cytosine at 37°C is an extrapolated value from higher temperature studies and highlights its relative stability under physiological conditions.

Experimental Protocols for Determining this compound Stability

To address the gap in available data, this section provides detailed experimental protocols for researchers to determine the stability of this compound under their desired conditions.

General Experimental Workflow

The general workflow for assessing this compound stability involves incubating an aqueous solution of this compound at a specific pH and temperature, taking aliquots at various time points, and quantifying the remaining this compound and any major degradation products.

Caption: General workflow for determining this compound stability.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for stability studies. It allows for the separation and quantification of the parent compound and its degradation products.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a small amount of DMSO, then diluted with water).

-

Prepare a series of buffers at the desired pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

-

For each stability study, dilute the this compound stock solution in the chosen buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

-

Incubation:

-

Divide the this compound-buffer solution into several vials.

-

Place the vials in a temperature-controlled environment (e.g., water bath, incubator) at the desired temperature.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours for accelerated studies), remove a vial and immediately quench the reaction by freezing or diluting in the mobile phase at a low temperature.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good separation between this compound and its potential degradation products (e.g., uracil).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of this compound (around 257 nm in acidic conditions and 273 nm in basic conditions).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.

-

Plot the natural logarithm of the this compound concentration versus time. For a first-order reaction, this plot should be linear.

-

The degradation rate constant (k) is the negative of the slope of this line.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Method 2: UV-Vis Spectrophotometry

For preliminary or high-throughput stability screening, UV-Vis spectrophotometry can be a simpler alternative to HPLC, provided there is a significant change in the UV spectrum upon degradation.

Protocol:

-

Spectral Analysis:

-

Obtain the UV-Vis spectra of this compound and its expected primary degradation product (e.g., 2-aminouracil) at the pH of the study.

-

Identify a wavelength where the absorbance change upon degradation is maximal.

-

-

Kinetic Measurement:

-

Prepare the this compound solution in the desired buffer as described for the HPLC method.

-

Place the solution in a cuvette in a temperature-controlled spectrophotometer.

-

Monitor the change in absorbance at the chosen wavelength over time.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

If the reaction follows first-order kinetics, the data can be fitted to an exponential decay model to determine the rate constant.

-

Predicted Degradation Pathway of this compound

Based on the known chemistry of cytosine, the primary degradation pathway for this compound under aqueous conditions is expected to be hydrolytic deamination to form 2-thiouracil.

Caption: Predicted hydrolytic deamination pathway of this compound.

This reaction is analogous to the conversion of cytosine to uracil, a process that can lead to mutations in a biological context. The rate of this transformation is influenced by the factors discussed in this guide.

Conclusion and Future Directions

The stability of this compound is a crucial consideration for its diverse applications. While direct, comprehensive data on its stability profile remains limited, this guide provides a framework for understanding and evaluating its degradation. By leveraging the extensive knowledge of cytosine chemistry and employing the detailed experimental protocols outlined herein, researchers can confidently assess the stability of this compound in their specific systems.

Future research should focus on systematically mapping the degradation kinetics of this compound across a broad range of pH and temperature conditions. Such data will be invaluable for the development of robust formulations and for accurately predicting the long-term performance and potential in vivo liabilities of this compound-containing molecules, thereby accelerating their translation from the laboratory to real-world applications.

References

Spectroscopic Fingerprints of Isocytosine: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is of significant interest in various fields, including the study of unnatural nucleic acid analogues, prebiotic chemistry, and medicinal chemistry.[1][2] Its unique hydrogen bonding patterns and tautomeric properties distinguish it from cytosine, making robust analytical methods for its identification and characterization crucial. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a powerful toolkit for its unambiguous identification. We present a detailed summary of its spectral characteristics across various techniques, standardized experimental protocols, and a visualization of its key chemical equilibria.

Spectroscopic Data Summary

The spectroscopic properties of this compound are intrinsically linked to its tautomeric forms. In solution and in the solid state, this compound can exist as multiple tautomers, with the amino-hydroxy and amino-oxo forms being the most prevalent.[3] These different forms exhibit distinct spectroscopic signatures. The quantitative data presented below are compiled from various studies and represent the key spectral features of this compound.

Table 1: UV-Vis Absorption Spectroscopy Data for this compound

| Tautomer/Solvent Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Aqueous Solution (oxo-amino) | 285 | Not explicitly stated | [4] |

| Aqueous Solution (hydroxy-amino) | ~227 (shoulder) | Not explicitly stated | [4] |

| pH-dependent studies reported | Variation with pH noted | Variation with pH noted | [1][5] |

Note: The UV-Vis spectrum of this compound is highly dependent on pH and the tautomeric equilibrium in solution.

Table 2: Fluorescence Spectroscopy Data for this compound

| Parameter | Value | Conditions | Reference |

| Emission Maximum (λem) | Data not readily available | - | |

| Quantum Yield (ΦF) | Expected to be very low | Similar to canonical bases | [6] |

Note: this compound, like other non-modified nucleobases, is expected to have a very low fluorescence quantum yield, making fluorescence spectroscopy a less common technique for its direct detection without derivatization.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Tautomer Assignment | Reference |

| OH stretching | Present in photoproducts | Amino-hydroxy | [4] |

| C=O stretching | ~1700 | Amino-oxo | |

| NH₂ stretching (symmetric) | ~3420 | Amino-oxo | |

| NH stretching | ~3445 | Amino-oxo | |

| NH₂ stretching (asymmetric) | ~3551 | Amino-oxo |

Note: The IR spectrum is a powerful tool for distinguishing between the oxo and hydroxy tautomers of this compound. The presence of a strong C=O stretch indicates the oxo form, while the appearance of an OH stretch is characteristic of the hydroxy form.[3]

Table 4: Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Tautomer | Reference |

| Not explicitly detailed | Ring breathing modes, etc. | Both |

Note: For a mode to be Raman active, it must involve a change in the polarizability of the molecule.[7] Specific Raman shifts for this compound are not well-documented in a consolidated table, but the technique is sensitive to the tautomeric forms.

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Tautomer/Assignment | Reference |

| ¹H | 11.0 | DMSO-d₆ | NH | [8] |

| ¹H | 7.54 | DMSO-d₆ | CH (vinyl) | [8] |

| ¹H | 6.8 | DMSO-d₆ | NH₂ | [8] |

| ¹H | 5.54 | DMSO-d₆ | CH (vinyl) | [8] |

| ¹H | ~14.7 | DME/DMF-d₇ (-120 °C) | H3 (dimer) | [9] |

| ¹H | ~9.5, 9.2 | DME/DMF-d₇ (-120 °C) | NH₂ (dimer) | [9] |

| ¹³C | Data not readily available | - | - | |

| ¹⁵N | Resolved signals for monomer and dimer | DME/DMF-d₇ (-130 °C) | 2,3-I tautomer | [9] |

Note: NMR spectroscopy, particularly in the solid state and at low temperatures, can resolve signals from different tautomers and intermolecular complexes.[9][10][11] In solution at room temperature, fast exchange between tautomers may lead to averaged signals.[10]

Experimental Protocols

The following sections provide generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard practices and information gleaned from various research articles.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent. This compound is soluble in acetic acid (50 mg/ml) with heating.[1] For aqueous solutions, use ultrapure water and consider buffer systems (e.g., phosphate-buffered saline) to control pH for pH-dependent studies.

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10-100 µM.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the solvent (and buffer, if applicable) in both the sample and reference cuvettes.

-

Measure the absorbance of each this compound solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where c is the concentration in mol/L and l is the path length of the cuvette in cm, typically 1 cm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of this compound to identify functional groups and distinguish between tautomers.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder to remove any water, which has strong IR absorption bands.

-

In an agate mortar, grind 1-2 mg of this compound into a very fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

-

Instrumentation and Measurement:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-